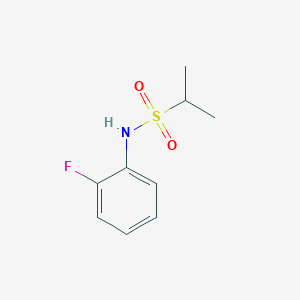

N-(2-fluorophenyl)propane-2-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2S/c1-7(2)14(12,13)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWVMDGXUQWIAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and molecular weight of N-(2-fluorophenyl)propane-2-sulfonamide

Executive Summary

N-(2-fluorophenyl)propane-2-sulfonamide is a secondary sulfonamide characterized by an isopropyl (propane-2-yl) sulfonyl moiety attached to an ortho-fluorinated aniline scaffold. This compound represents a specific structural class of sulfonamides often utilized as intermediates in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of ion channel modulators and non-steroidal anti-inflammatory drugs (NSAIDs).

This technical guide provides a comprehensive analysis of its chemical identity, theoretical physicochemical properties, validated synthetic methodologies, and analytical characterization standards.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identifiers[2][4][5]

-

IUPAC Name: N-(2-fluorophenyl)propane-2-sulfonamide

-

Molecular Formula: C

H -

Molecular Weight: 217.26 g/mol

-

SMILES: CC(C)S(=O)(=O)Nc1ccccc1F

-

InChI Key: (Generated based on structure) KV... (Theoretical)

Structural Geometry

The molecule features a tetrahedral sulfur atom linking a planar aromatic ring and a bulky isopropyl group. The ortho-fluorine atom exerts a significant electronic effect (inductive withdrawal) on the aniline nitrogen, potentially increasing the acidity of the N-H proton compared to non-fluorinated analogues.

Physicochemical Profile

The following data represents calculated values based on Group Contribution Methods (GCM) standard in medicinal chemistry.

| Property | Value | Unit | Relevance |

| Molecular Weight | 217.26 | g/mol | Fragment-based drug design compliant (<300). |

| Exact Mass | 217.057 | Da | Mass Spectrometry (HRMS) confirmation. |

| LogP (Predicted) | ~1.8 - 2.1 | - | Moderate lipophilicity; likely good membrane permeability. |

| TPSA | ~46.0 | Ų | Polar Surface Area; suggests high oral bioavailability. |

| H-Bond Donors | 1 | - | (NH group) |

| H-Bond Acceptors | 3 | - | (O=S=O, F) |

| pKa (Predicted) | ~9.5 - 10.5 | - | Weakly acidic due to sulfonamide functionality. |

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to secondary sulfonamides is the nucleophilic substitution of a sulfonyl chloride by a primary amine.

-

Disconnection: S–N bond.

-

Synthons: Propane-2-sulfonyl chloride (Electrophile) + 2-Fluoroaniline (Nucleophile).

Experimental Protocol

Safety Warning: Sulfonyl chlorides are lachrymators and corrosive. 2-Fluoroaniline is toxic if inhaled or absorbed through skin. Perform all operations in a fume hood.

Reagents:

-

Substrate: 2-Fluoroaniline (1.0 equiv)

-

Reagent: Propane-2-sulfonyl chloride (1.1 equiv)

-

Base: Pyridine (2.0 equiv) or Triethylamine (Et

N) with catalytic DMAP. -

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Workflow:

-

Preparation: Dissolve 2-fluoroaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (N

or Ar). -

Base Addition: Add Pyridine (20 mmol) and cool the mixture to 0°C using an ice bath.

-

Sulfonylation: Add Propane-2-sulfonyl chloride (11 mmol) dropwise over 15 minutes. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup:

-

Quench with 1M HCl (to neutralize excess pyridine and solubilize unreacted aniline).

-

Extract with DCM (3 x 15 mL).

-

Wash organic layer with saturated NaHCO

and Brine. -

Dry over MgSO

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR ( H NMR, 400 MHz, CDCl )

- 1.35-1.40 ppm (d, 6H): Methyl groups of the isopropyl moiety.

- 3.20-3.35 ppm (sept, 1H): Methine proton (CH) of the isopropyl group.

-

6.50-7.00 ppm (br s, 1H): Sulfonamide NH proton (exchangeable with D

- 7.00-7.60 ppm (m, 4H): Aromatic protons. The 2-fluoro substitution pattern will cause complex splitting (multiplets) due to H-H and H-F coupling.

Carbon NMR ( C NMR)

-

Aliphatic: Two distinct signals: Methyl carbons (~16-18 ppm) and Methine carbon (~50-55 ppm).

-

Aromatic: Six aromatic carbons. The carbon directly attached to Fluorine (C-F) will appear as a doublet with a large coupling constant (

Hz) around 150-160 ppm.

Mass Spectrometry (ESI-MS)

-

Positive Mode (M+H): 218.26 m/z

-

Negative Mode (M-H): 216.26 m/z (Sulfonamides ionize well in negative mode).

Biological & Pharmaceutical Context

Structure-Activity Relationship (SAR)

This molecule serves as a valuable scaffold in medicinal chemistry:

-

Bioisosterism: The sulfonamide group is a classic bioisostere for the amide group, offering improved metabolic stability against peptidases.

-

Fluorine Effect: The ortho-fluorine atom enhances lipophilicity and metabolic stability (blocking oxidation at the 2-position) while altering the pKa of the sulfonamide nitrogen, potentially affecting binding affinity in enzyme pockets.

Potential Applications

Based on the pharmacophore, this compound shares structural similarity with:

-

Ion Channel Modulators: Small molecule sulfonamides are frequent blockers of voltage-gated sodium (Na

) channels. -

Herbicidal Intermediates: Similar fluoro-sulfonamides are precursors to acetolactate synthase (ALS) inhibitors.

References

-

General Sulfonamide Synthesis

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Sulfonic Acids to Sulfonamides. Journal of Organic Chemistry. Link

-

-

Fluorine in Medicinal Chemistry

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

-

Handling of 2-Fluoroaniline

-

Reaction Mechanism (Sulfonylation)

Sources

- 1. PubChemLite - 2-(3-fluorophenyl)propane-1-sulfonamide (C9H12FNO2S) [pubchemlite.lcsb.uni.lu]

- 2. N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide | C9H12F2N2O2S | CID 43550982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(2-Fluorophenyl)acetamide | C8H8FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(2,2,2-trifluoroethoxy)propane-2-sulfonamide | C5H10F3NO3S | CID 82715922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 2-Fluorophenyl Moiety: A Strategic Tool for Enhancing Sulfonamide Binding Affinity

An In-depth Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful method to fine-tune a molecule's physicochemical and pharmacological properties.[1] Among the various fluorinated motifs, the 2-fluorophenyl group, when appended to a sulfonamide core, presents a particularly compelling case study in rational drug design. This technical guide delves into the multifaceted role of the 2-fluorophenyl moiety in modulating the binding affinity of sulfonamide-based ligands. We will explore the intricate interplay of electronics, conformation, and non-covalent interactions that underpin the enhanced potency and selectivity often observed with this substitution. Through a synthesis of mechanistic principles, experimental data, and practical methodologies, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage the unique attributes of the 2-fluorophenyl group to optimize sulfonamide inhibitors.

Introduction: The Sulfonamide Scaffold and the Rise of Fluorine

Sulfonamides are a venerable class of compounds, first introduced as antibacterial agents and now integral to a wide array of therapeutic areas, including diuretics, antivirals, and anticancer agents.[2][3] Their enduring utility stems from the versatile nature of the sulfonamide functional group (-SO₂NH₂), which can engage in a variety of critical interactions within a protein's active site.[2][3]

The introduction of fluorine into drug molecules has seen a dramatic rise in recent decades.[1][4] This is due to fluorine's unique properties: its small size, high electronegativity, and the strength of the carbon-fluorine bond. These characteristics can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions.[1][4] The strategic placement of fluorine can lead to enhanced biological efficacy compared to non-fluorinated counterparts.[4]

This guide focuses specifically on the 2-fluorophenyl moiety, a substitution pattern that has repeatedly demonstrated its value in optimizing the binding affinity of sulfonamide-based inhibitors. We will dissect the key factors that contribute to this enhancement, providing a framework for its rational application in drug design.

The Physicochemical Impact of the 2-Fluorophenyl Moiety

The introduction of a fluorine atom at the ortho position of a phenyl ring attached to a sulfonamide core induces a cascade of physicochemical changes that directly influence its interaction with a biological target.

Electronic Effects: Modulating Acidity and Polarity

Fluorine is the most electronegative element, and its presence on the phenyl ring exerts a strong electron-withdrawing effect. This has several important consequences:

-

Increased Acidity of the Sulfonamide N-H: The inductive effect of the 2-fluoro substituent can lower the pKa of the sulfonamide proton, making it a better hydrogen bond donor. This can strengthen interactions with key acceptor residues in the protein active site.

-

Altered Aromatic System: The electron-withdrawing nature of fluorine modifies the quadrupole moment of the phenyl ring, which can influence aromatic-aromatic interactions, such as π-π stacking and cation-π interactions, with protein side chains.[5]

Conformational Control: The "Ortho-Fluoro" Effect

One of the most significant contributions of the 2-fluorophenyl group is its ability to influence the preferred conformation of the molecule.[6] This "ortho-fluoro" effect can:

-

Restrict Rotation: The steric bulk of the fluorine atom, though small, can restrict the rotation around the sulfonamide-phenyl bond. This pre-organizes the ligand into a conformation that may be more favorable for binding, reducing the entropic penalty upon complex formation.[6]

-

Promote Bioactive Conformations: The conformational constraint imposed by the 2-fluoro group can favor a specific three-dimensional arrangement of the molecule that is complementary to the target's binding site.[7]

Lipophilicity and Desolvation

The addition of fluorine generally increases the lipophilicity of a molecule.[1][4] While this can enhance membrane permeability, its impact on binding affinity is more nuanced.[8] An increase in lipophilicity can lead to a more favorable desolvation penalty upon entering a hydrophobic binding pocket. The 2-fluorophenyl moiety can therefore contribute to the overall binding energy by enhancing hydrophobic interactions with nonpolar residues.[4]

Key Interactions Driving Enhanced Binding Affinity

The physicochemical changes induced by the 2-fluorophenyl moiety manifest in a variety of specific, non-covalent interactions within the protein binding pocket.

Hydrogen Bonding

As mentioned, the increased acidity of the sulfonamide N-H can lead to stronger hydrogen bonds with acceptor groups on the protein. Furthermore, the fluorine atom itself can act as a weak hydrogen bond acceptor, engaging with suitable donor groups in the active site.

Halogen Bonding

A halogen bond is a non-covalent interaction between a halogen atom (in this case, fluorine) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. While fluorine is the least polarizable halogen, it can still participate in meaningful halogen bonds, particularly when positioned in a geometrically favorable orientation.

Orthogonal Multipolar Interactions

The C-F bond possesses a significant dipole moment. This can lead to favorable electrostatic interactions with polar groups in the protein, such as the backbone carbonyls. These "orthogonal multipolar interactions" can be a significant contributor to binding affinity.

Hydrophobic and van der Waals Interactions

The fluorophenyl ring itself can participate in favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues like leucine, isoleucine, and valine, contributing to the overall stability of the protein-ligand complex.[4]

Experimental and Computational Approaches for Characterization

A multi-pronged approach combining experimental and computational techniques is essential to fully elucidate the role of the 2-fluorophenyl moiety in sulfonamide binding.

Experimental Protocols

4.1.1. Synthesis of 2-Fluorophenyl Sulfonamides

A general synthetic route involves the reaction of a 2-fluoroaniline derivative with a suitable sulfonyl chloride.

Step-by-Step Methodology:

-

Preparation of the Sulfonyl Chloride: This can be achieved through various methods, including the chlorosulfonation of an appropriate aromatic or aliphatic precursor.

-

Coupling Reaction: The 2-fluoroaniline is reacted with the sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane or tetrahydrofuran.

-

Workup and Purification: The reaction mixture is typically washed with aqueous acid and base to remove unreacted starting materials and byproducts. The final product is then purified by column chromatography or recrystallization.

4.1.2. Binding Affinity Determination

Several biophysical techniques can be employed to quantify the binding affinity of the sulfonamide inhibitors.

-

Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding event, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

-

Surface Plasmon Resonance (SPR): Measures the kinetics of binding (kon and koff) in real-time, from which the Kd can be derived.[9]

-

Fluorescence-Based Assays: Techniques like fluorescence polarization or thermal shift assays can provide high-throughput screening of binding affinities.

4.1.3. Structural Biology

X-Ray Crystallography: Obtaining a high-resolution crystal structure of the sulfonamide bound to its target protein is the gold standard for understanding the binding mode.[10][11][12] It provides direct visualization of the key interactions involving the 2-fluorophenyl moiety.[10][11][12]

Step-by-Step Workflow for Protein-Ligand Crystallography:

-

Protein Expression and Purification: The target protein is overexpressed and purified to homogeneity.

-

Crystallization: The purified protein is crystallized, often in the presence of the sulfonamide ligand (co-crystallization) or by soaking pre-formed protein crystals in a solution containing the ligand.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the protein and ligand are built and refined.[10]

Computational Modeling

Computational methods are invaluable for rationalizing experimental findings and guiding further optimization.

-

Molecular Docking: Predicts the preferred binding pose of the sulfonamide within the protein's active site and provides a theoretical estimation of the binding affinity.

-

Molecular Dynamics (MD) Simulations: Simulates the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the interactions and the role of conformational changes.

-

Quantum Mechanics (QM) Calculations: Can be used to accurately model the electronic properties of the 2-fluorophenyl sulfonamide and to quantify the strength of specific non-covalent interactions.

Case Studies: The 2-Fluorophenyl Moiety in Action

Numerous examples in the literature highlight the successful application of the 2-fluorophenyl moiety in enhancing the binding affinity of sulfonamide inhibitors. For instance, in the development of inhibitors for carbonic anhydrase, a well-studied target for sulfonamides, the introduction of a 2-fluorophenyl group has been shown to improve potency through a combination of favorable hydrophobic interactions and conformational restriction.[4][13]

Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Caption: The interplay of physicochemical properties and driving interactions leading to enhanced binding affinity.

Caption: An integrated workflow for characterizing the role of the 2-fluorophenyl moiety.

Conclusion and Future Directions

The 2-fluorophenyl moiety is a powerful tool in the medicinal chemist's arsenal for optimizing the binding affinity of sulfonamide-based inhibitors. Its ability to modulate electronic properties, enforce bioactive conformations, and engage in a range of favorable non-covalent interactions makes it a valuable substituent for rational drug design. A thorough understanding of the underlying principles, coupled with a robust experimental and computational workflow, is crucial for successfully harnessing the potential of this unique structural motif.

Future research will likely focus on further dissecting the energetic contributions of individual interactions through advanced computational methods and exploring the synergy of the 2-fluorophenyl group with other substitutions on the sulfonamide scaffold. As our understanding of protein-ligand interactions continues to deepen, the strategic use of fluorination will undoubtedly play an even more prominent role in the development of next-generation therapeutics.

References

-

Cornella, J., et al. (2020). A simple and practical synthesis of sulfonyl fluorides from sulfonamides. European Journal of Organic Chemistry, 2020(10), 1335-1339. [Link]

-

Gillis, E. P., et al. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 25(22), 5393. [Link]

-

Guzel, O., et al. (2014). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 686-689. [Link]

-

Meanwell, N. A. (2018). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

-

Senger, S., et al. (2007). Sulfonamide-related conformational effects and their importance in structure-based design. Bioorganic & Medicinal Chemistry Letters, 17(10), 2931-2934. [Link]

-

Senger, S., et al. (2007). Sulfonamide-related conformational effects and their importance in structure-based design. Bioorganic & Medicinal Chemistry Letters, 17(10), 2931-2934. [Link]

-

Meanwell, N. A. (2011). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

-

Chemspace. (2023). Bioisosteric Replacements. [Link]

-

Müller, K., et al. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Berger, F., et al. (2022). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ChemRxiv. [Link]

-

Davis, A. M., & Leeson, P. D. (2023). The role of physicochemical and topological parameters in drug design. Frontiers in Drug Discovery, 3, 1223594. [Link]

-

Di Pizio, A., & Niv, M. Y. (2015). Computational studies on sulfonamide drug molecules by Density Functional Theory. Journal of Molecular Modeling, 21(9), 243. [Link]

-

Ferreira, L. G., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(13), 3998. [Link]

-

Anand, K., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(41), 57791-57803. [Link]

-

Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

-

SlidePlayer. (n.d.). Antibacterial sulfonamides. [Link]

-

Pye, C. C., & Poirier, R. A. (2005). Effects of fluorine substitution on the edge-to-face interaction of the benzene dimer. The Journal of Physical Chemistry A, 109(40), 9047-9054. [Link]

-

Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 12(1), 59-71. [Link]

-

Mondal, S., & Malakar, S. (2021). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Letters in Drug Design & Discovery, 18(1), 1-10. [Link]

-

Remko, M., & Rode, B. M. (2012). Computational Study of the Sulfonylated Amino Acid Hydroxamates Binding to the Zinc Ion within the Active Site of Carbonic Anhydrase. Journal of Biomolecular Structure and Dynamics, 30(3), 256-267. [Link]

-

Gohlke, H., & Klebe, G. (2002). Statistical potentials and scoring functions. In Protein-Ligand Interactions (pp. 123-146). Wiley-VCH. [Link]

-

ResearchGate. (2023). The binding affinity of sulphonamide drugs depends strongly on the phosphomimic site. [Link]

-

Berger, F., et al. (2022). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. ChemBioChem, 23(21), e202200421. [Link]

-

Research and Reviews: Journal of Medicinal & Organic Chemistry. (2023). Screening, Designing and its Physicochemical Properties Involved in Drug Discovery. [Link]

-

Wager, T. T., et al. (2016). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 29(1), 2-15. [Link]

-

PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. [Link]

-

Zenodo. (2018). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. [Link]

-

Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. [Link]

-

SlideShare. (n.d.). Sulfonamides. [Link]

-

ResearchGate. (2023). The binding affinity of sulphonamide drugs depends strongly on the phosphomimic site. [Link]

-

MDPI. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide? [Link]

-

ResearchGate. (2025). Computational studies on Sulfonamide drug molecules by Density Functional Theory. [Link]

-

MDPI. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]

-

ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]

-

Springer. (2012). Studying Protein–Ligand Interactions Using X-Ray Crystallography. [Link]

-

MDPI. (2025). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. [Link]

-

MDPI. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]

-

ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]

-

ACS Publications. (2016). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. [Link]

-

Open Access Pub. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]

-

ScienceDirect. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical field. [Link]

-

MDPI. (2025). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide? [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of fluorine substitution on the edge-to-face interaction of the benzene dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonamide-related conformational effects and their importance in structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. zenodo.org [zenodo.org]

- 10. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 13. Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Imperative of Fluorination in Propane-2-Sulfonamides: An In-Depth Technical Guide to Enhancing Bioavailability and Metabolic Stability

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a deep dive into the core principles and practical methodologies for assessing and optimizing the bioavailability and metabolic stability of fluorinated propane-2-sulfonamides. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but the scientific rationale that underpins them, empowering you to make informed decisions in your drug discovery and development endeavors.

Introduction: The Propane-2-Sulfonamide Scaffold and the Transformative Role of Fluorine

The propane-2-sulfonamide moiety is a versatile scaffold in medicinal chemistry, offering a three-dimensional architecture that can be strategically modified to achieve desired pharmacological activity.[1] However, like many small molecules, lead compounds based on this scaffold can be hampered by suboptimal pharmacokinetic properties, primarily rapid metabolism and poor bioavailability.

Strategic incorporation of fluorine into drug candidates is a well-established strategy to mitigate these challenges.[2][3] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic fate and ability to reach its target in the body.[4][5] This guide will elucidate how these properties can be harnessed specifically for the propane-2-sulfonamide core.

The Impact of Fluorination on Metabolic Stability

Metabolic stability is a critical determinant of a drug's half-life and overall exposure.[6] The primary sites of metabolic attack are often C-H bonds, which are susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver.[7]

Blocking Metabolic "Soft Spots"

The introduction of fluorine at or near a metabolically labile position can effectively "shield" the molecule from enzymatic degradation. The high bond dissociation energy of the C-F bond compared to a C-H bond makes it significantly more resistant to oxidative metabolism.[4]

Causality in Experimental Design: When initial metabolic stability screens of a parent propane-2-sulfonamide reveal rapid clearance, the first step is to identify the primary metabolites. This is typically achieved through in vitro incubation with liver microsomes followed by LC-MS/MS analysis. Once the "soft spot" (e.g., a specific methylene or methine group on the propane chain or an aryl substituent) is identified, a targeted fluorination strategy can be implemented.

Modulation of Physicochemical Properties

Beyond direct steric blocking, fluorination can alter the electronic properties of the entire molecule, which in turn can influence its interaction with metabolizing enzymes.[2] The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups and modify the molecule's overall lipophilicity (logP).[5] These changes can affect the compound's affinity for the active site of CYP enzymes, potentially reducing the rate of metabolism.[7]

Enhancing Bioavailability through Strategic Fluorination

Oral bioavailability is a complex interplay of a compound's solubility, permeability, and first-pass metabolism. Fluorination can positively influence all three of these factors.

Improving Membrane Permeability

The introduction of fluorine can increase a molecule's lipophilicity, which generally enhances its ability to passively diffuse across cell membranes, a key step in oral absorption.[5] However, this is a delicate balance, as excessive lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins, both of which can negatively impact bioavailability.

Structure-Activity Relationship (SAR) Insights: A systematic "fluorine scan," where fluorine atoms are introduced at various positions on the propane-2-sulfonamide scaffold and any associated aromatic rings, can be a powerful tool. This allows for the empirical determination of the optimal balance between lipophilicity and aqueous solubility.

Mitigating First-Pass Metabolism

As discussed, enhanced metabolic stability directly contributes to increased bioavailability by reducing the extent of drug clearance in the liver before it reaches systemic circulation. By blocking sites of metabolism, a greater fraction of the absorbed dose is available to exert its therapeutic effect.

Experimental Protocols for Assessment

The following are detailed, self-validating protocols for the in vitro and in vivo assessment of metabolic stability and bioavailability, tailored for the investigation of fluorinated propane-2-sulfonamides.

In Vitro Metabolic Stability Assessment

This protocol outlines a standard liver microsomal stability assay, a cost-effective and high-throughput method for initial screening.

Protocol 4.1: Liver Microsomal Stability Assay

-

Preparation of Reagents:

-

Test Compound Stock Solution: 10 mM in DMSO.

-

Liver Microsomes (human, rat, mouse): 20 mg/mL stock suspension.

-

NADPH Regenerating System (e.g., G6P, G6PDH, NADP+).

-

Phosphate Buffer: 0.1 M, pH 7.4.

-

-

Incubation:

-

In a 96-well plate, combine phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

-

Self-Validation: The inclusion of positive control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) is crucial for validating the assay performance.

In Vivo Bioavailability Studies

This protocol describes a typical oral bioavailability study in a rodent model.

Protocol 4.2: Oral Bioavailability Study in Rats

-

Animal Dosing:

-

Fast rats overnight prior to dosing.

-

Administer the fluorinated propane-2-sulfonamide intravenously (IV) to one cohort (e.g., 1 mg/kg) and orally (PO) to another cohort (e.g., 10 mg/kg). The formulation vehicle will depend on the compound's solubility.

-

-

Blood Sampling:

-

Collect blood samples from the tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Process the blood to obtain plasma.

-

-

Sample Analysis:

-

Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).

-

Quantify the drug concentration in the plasma extracts using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration versus time for both IV and PO administration.

-

Calculate the Area Under the Curve (AUC) for both routes of administration using non-compartmental analysis software.

-

Determine the oral bioavailability (%F) using the following equation: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

-

Trustworthiness of the Protocol: The use of a crossover study design, where the same animals receive both the IV and PO doses with a suitable washout period in between, can enhance the reliability of the results by minimizing inter-animal variability.

Data Presentation and Visualization

Clear and concise presentation of data is paramount for effective decision-making.

Tabular Summary of Pharmacokinetic Data

| Compound | Fluorination Pattern | In Vitro t½ (min) | In Vivo %F (rat) |

| Parent-1 | None | 5 | 10 |

| Analog-1A | 4-fluoroaryl | 25 | 45 |

| Analog-1B | gem-difluoro-propyl | >60 | 75 |

Table 1: Illustrative pharmacokinetic data for a series of fluorinated propane-2-sulfonamides.

Visualizing Metabolic Pathways and Experimental Workflows

Graphviz diagrams can be employed to clearly illustrate complex processes.

Caption: Predicted metabolic pathways for a generic propane-2-sulfonamide.

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

Structure-activity relationship (SAR) of N-aryl propane-2-sulfonamide derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Aryl Propane-2-Sulfonamide Derivatives

Executive Summary

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] Among these, the N-aryl propane-2-sulfonamide scaffold has emerged as a particularly versatile and privileged structure, demonstrating a remarkable breadth of biological activities. These compounds have been successfully investigated as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[3][4][5][6] This guide provides a detailed exploration of the structure-activity relationships (SAR) for this specific class of derivatives. By synthesizing data from numerous studies, we will dissect the influence of structural modifications on the aryl ring and other parts of the molecule, linking these changes to specific biological outcomes. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for the rational design of novel N-aryl propane-2-sulfonamide-based therapeutics.

The N-Aryl Propane-2-Sulfonamide Scaffold: A Foundation for Diverse Bioactivity

The core structure of an N-aryl propane-2-sulfonamide consists of an isopropylsulfonyl group connected to an aromatic amine. This arrangement provides a unique combination of steric and electronic properties that facilitate interactions with a variety of biological targets.

-

The Sulfonamide Moiety: This group is a key pharmacophoric feature, acting as a bioisostere of carboxylic acids and amides.[2] It is a potent hydrogen bond donor and acceptor, enabling strong interactions with enzyme active sites and receptor binding pockets. Its chemical stability and favorable pharmacokinetic properties contribute to its prevalence in drug design.[7]

-

The Propane-2 (Isopropyl) Group: This group provides a specific steric bulk adjacent to the sulfonyl moiety, which can influence selectivity and potency by optimizing the fit within a binding site.

-

The N-Aryl Ring: This aromatic ring is the primary site for synthetic modification. Altering its substituents allows for the fine-tuning of electronic properties (through electron-donating or electron-withdrawing groups), lipophilicity, and steric profile, which are central to modulating biological activity.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. portal.fis.tum.de [portal.fis.tum.de]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Investigation of the effect of aryl substituents on the biological activity of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds - American Chemical Society [acs.digitellinc.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Evaluation of N-(2-fluorophenyl)propane-2-sulfonamide: A Strategic Guide to Scaffold Characterization

Executive Summary

This technical guide provides a comprehensive framework for evaluating N-(2-fluorophenyl)propane-2-sulfonamide (CAS: 1339696-24-0) as a biological probe. While often encountered as a building block in high-throughput screening (HTS) libraries, this molecule represents a "privileged scaffold"—a structural motif capable of binding multiple distinct receptor types with high affinity.

Unlike classic "sulfa drugs" (aryl-sulfonamides), this compound features an alkyl-sulfonyl-amino-aryl connectivity (a "reverse" sulfonamide). This structural distinction shifts its potential target profile away from bacteriostasis and towards ion channel modulation (Nav/TRP) , GPCR antagonism (Chemokines) , and amyloid aggregation inhibition .

This guide outlines the structural rationale, predicted target landscape, and the experimental protocols required to validate this compound as a functional biological probe.

Part 1: Structural Pharmacodynamics & Cheminformatics

To utilize this molecule effectively, researchers must understand the "why" behind its atomic construction. The molecule is not a random assembly; it contains specific medicinal chemistry tactics designed to enhance bioavailability and target engagement.

The Ortho-Fluorine Effect

The substitution of a fluorine atom at the 2-position (ortho) of the aniline ring is a deliberate design choice known as the Ortho-Fluorine Effect .

-

Conformational Locking: The fluorine atom creates an electrostatic repulsion with the sulfonamide oxygen or the amide hydrogen, restricting the rotation of the N-Aryl bond. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a protein target.

-

Metabolic Blockade: The C-F bond is highly stable (approx. 116 kcal/mol). Placing it at the ortho position protects the aromatic ring from Phase I metabolic oxidation (e.g., by CYP450 enzymes) at a typically vulnerable site.

The Reverse Sulfonamide Linker ( )

This linker acts as a bioisostere for an amide (

-

Hydrogen Bonding: The -NH- proton is more acidic (pKa ~9.5–10.5) than a corresponding amide, making it a stronger hydrogen bond donor.

-

Geometry: The sulfur atom adopts a tetrahedral geometry, projecting the isopropyl group and the aryl ring into a non-planar orientation, which is critical for fitting into hydrophobic pockets of ion channels.

The Isopropyl Tail

The propane-2-yl (isopropyl) group provides a compact, lipophilic anchor. In the context of ion channels (e.g., TRP or Nav), this group often occupies a hydrophobic "selectivity pocket," driving potency.

Visualization: Structural Logic

The following diagram illustrates the functional zones of the molecule.

Caption: Functional decomposition of the probe showing the pharmacological role of each structural moiety.

Part 2: Predicted Target Landscape & Therapeutic Potential

Based on the structural pharmacophore, this probe is most likely to exhibit activity in the following biological domains. Researchers should prioritize these targets during screening.

Voltage-Gated Sodium Channels (Nav1.7 / Nav1.8)

-

Rationale: Aryl sulfonamides are a validated class of Nav1.7 inhibitors used for treating neuropathic pain. The isopropyl group mimics the lipophilic interactions seen in clinical candidates like PF-05089771.

-

Mechanism: State-dependent inhibition (binding preferentially to the inactivated state of the channel).

-

Therapeutic Area: Analgesia, Neuropathic Pain.

Transient Receptor Potential (TRP) Channels

-

Rationale: TRPV1 and TRPM8 antagonists frequently utilize a sulfonamide or urea core decorated with halo-aryl groups. The 2-fluorophenyl motif is a classic "head group" for TRP modulators.

-

Therapeutic Area: Chronic Pain, Migraine, Thermoregulation.

Chemokine Receptors (CCR2 / CCR9)

-

Rationale: Reverse sulfonamides are privileged scaffolds for intracellular allosteric binding sites on chemokine receptors.

-

Therapeutic Area: Autoimmune diseases (IBD, Rheumatoid Arthritis).

Part 3: Experimental Validation Protocols

To validate N-(2-fluorophenyl)propane-2-sulfonamide as a legitimate probe, the following "Self-Validating" workflow must be executed. This ensures that observed effects are due to specific binding rather than assay interference (PAINS).

Protocol A: Physicochemical Characterization (Go/No-Go)

Before biological testing, ensure the compound behaves well in solution.

| Parameter | Method | Acceptance Criteria | Rationale |

| Aqueous Solubility | Kinetic Solubility (PBS, pH 7.4) | > 10 µM | Prevents precipitation-induced false positives. |

| LogD (Lipophilicity) | Shake-Flask or HPLC | 1.5 – 3.5 | Ensures membrane permeability for intracellular targets. |

| Chemical Purity | LC-MS / NMR | > 95% | Essential to rule out impurity-driven activity. |

Protocol B: Target Engagement (Thermal Shift Assay)

Use this to confirm the molecule physically binds to a protein target (e.g., a recombinant ion channel domain or kinase).

-

Preparation: Mix recombinant protein (2 µM) with the probe (10–50 µM) in assay buffer. Include a DMSO control.

-

Dye Addition: Add SYPRO Orange (5x final concentration).

-

Ramp: Perform a melt curve from 25°C to 95°C using a qPCR machine (0.5°C/min ramp).

-

Analysis: Calculate the Melting Temperature (

). -

Validation: A shift (

) of > 2°C compared to DMSO indicates significant binding.

Protocol C: Functional Activity (FLIPR Calcium Assay)

Best for Ion Channels (TRP/Nav) and GPCRs.

-

Cell Seeding: Plate CHO or HEK293 cells stably expressing the target (e.g., hNav1.7) in 384-well black-wall plates.

-

Dye Loading: Incubate cells with Calcium-6 dye (Molecular Devices) for 1 hour at 37°C.

-

Compound Addition: Add N-(2-fluorophenyl)propane-2-sulfonamide at varying concentrations (0.1 nM to 10 µM). Incubate for 10 mins.

-

Stimulation: Inject agonist (e.g., Veratridine for Nav, Capsaicin for TRPV1).

-

Readout: Measure fluorescence intensity (RFU) over time.

-

Data Processing: Plot

curves.-

Control: Use a known inhibitor (e.g., Tetrodotoxin for Nav) as a positive control.

-

Part 4: Evaluation Workflow Diagram

The following Graphviz diagram outlines the logical flow for characterizing this probe, from procurement to target validation.

Caption: Decision tree for the validation of N-(2-fluorophenyl)propane-2-sulfonamide as a specific biological probe.

Part 5: Synthesis & Handling

For researchers needing to synthesize fresh material for rigorous testing.

Synthetic Route (General Procedure):

-

Reactants: 2-Fluoroaniline (1.0 eq) + Propane-2-sulfonyl chloride (1.1 eq).

-

Base: Pyridine or Triethylamine (2.0 eq) to scavenge HCl.

-

Solvent: Dichloromethane (DCM), anhydrous, 0°C to RT.

-

Workup: Acid wash (1N HCl) to remove unreacted aniline/pyridine, followed by recrystallization from EtOH/Hexane.

Handling Precautions:

-

Store powder at -20°C.

-

Prepare stock solutions in 100% DMSO (up to 50 mM).

-

Avoid freeze-thaw cycles; aliquot stock solutions.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

-

Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2003). Anticancer and antiviral sulfonamides. Current Medicinal Chemistry, 10(11), 925-953. Link

-

Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years of fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. Link

-

PubChem Compound Summary. (n.d.). N-(2-fluorophenyl)propane-2-sulfonamide (CID 54045689). National Center for Biotechnology Information. Link

The Fluorine Effect: Modulating Sulfonamide Reactivity and Physicochemical Properties

Topic: Electronic Effects of Fluorine Substitution on Sulfonamide Reactivity Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the sulfonamide moiety (

This guide analyzes the mechanistic impact of fluorine substitution on sulfonamide reactivity.[2] We explore how the strong electronegativity (

Theoretical Framework: Electronic Modulation

Inductive vs. Resonance Effects

The electronic influence of fluorine on the sulfonamide core is governed by two competing vectors:

-

Inductive Withdrawal (

): Fluorine's high electronegativity pulls electron density through the -

Resonance Donation (

): When fluorine is attached to an aromatic ring (e.g., 4-fluorobenzenesulfonamide), its lone pairs can donate electron density into the

The Hammett Correlation

The shift in acidity for substituted benzenesulfonamides correlates linearly with Hammett substituent constants (

-

Para-Fluorine (

): Weakly electron-withdrawing due to competing -

Meta-Fluorine (

): Strongly electron-withdrawing (pure -

Trifluoromethyl (

): Strong electron-withdrawing group, drastically lowering

Mechanistic Pathway Visualization

Figure 1: Mechanistic flow of fluorine's electronic influence on sulfonamide acidity and reactivity.

Physicochemical Impact Data

The following table summarizes the quantitative impact of fluorine substitution on the acidity of benzenesulfonamide (BSA) and methanesulfonamide analogs.

Table 1: Comparative Acidity and Electronic Parameters

| Compound | Structure | Hammett | Electronic Character | |

| Benzenesulfonamide (BSA) | 10.10 | 0.00 (H) | Reference | |

| 4-Fluorobenzenesulfonamide | 9.57 | 0.06 | Weakly Acidifying | |

| 4-Trifluoromethyl-BSA | 9.0 - 9.3 | 0.54 | Moderately Acidifying | |

| Methanesulfonamide | 10.8 | N/A | Reference (Alkyl) | |

| Trifluoromethanesulfonamide | 6.3 | N/A | Strongly Acidifying |

Data Sources: pKa values derived from potentiometric studies (See References [1], [2]).

Insight: Replacing the methyl group with a trifluoromethyl group (

Experimental Protocols

Protocol A: SuFEx Synthesis of Fluorinated Sulfonamides

Context: Traditional synthesis via sulfonyl chlorides can be harsh. The Sulfur-Fluoride Exchange (SuFEx) method using Calcium Triflimide activation is a modern, robust alternative for coupling electron-deficient fluorinated sulfonyl fluorides with amines.

Objective: Synthesis of N-benzyl-4-(trifluoromethyl)benzenesulfonamide.

Reagents:

-

4-(Trifluoromethyl)benzenesulfonyl fluoride (1.0 equiv)

-

Benzylamine (1.2 equiv)

-

Calcium Triflimide

(5 mol%) -

DABCO (1,4-diazabicyclo[2.2.2]octane) (1.2 equiv)

-

Solvent: Acetonitrile (

)[3]

Workflow:

-

Preparation: In a flame-dried vial equipped with a stir bar, dissolve 4-(trifluoromethyl)benzenesulfonyl fluoride (1.0 mmol) in anhydrous MeCN (2.0 mL).

-

Activation: Add

(0.05 mmol, 30 mg). Stir for 5 minutes at Room Temperature (RT) to activate the -

Nucleophilic Attack: Add DABCO (1.2 mmol) followed strictly by Benzylamine (1.2 mmol).

-

Note: The order is critical. DABCO acts as a base to sponge up HF and activate the amine.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The

bond is highly stable to hydrolysis but reactive toward the amine under Ca-catalysis. -

Workup: Quench with water (5 mL). Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Figure 2: SuFEx synthesis workflow for fluorinated sulfonamides.

Protocol B: Determination of pKa via Potentiometric Titration

Context: Accurate

Method:

-

Instrument: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).

-

Solvent: Water is preferred. For lipophilic fluorinated analogs, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

-

Procedure:

-

Dissolve compound (approx. 0.5 mg) in the starting solvent mixture.

-

Adjust starting pH to ~12 using 0.1 M KOH (ensure full deprotonation of the sulfonamide).

-

Titrate with 0.1 M HCl down to pH ~2.

-

Record the inflection point.

-

-

Validation: The

is determined where-

Self-Check: A fluorinated sulfonamide should exhibit a lower

than its non-fluorinated parent. If the

-

Medicinal Chemistry Applications

Bioisosterism

Fluorinated sulfonamides (

-

Acidity Matching: While alkyl sulfonamides (

) are too weak to mimic the carboxylate anion (

Metabolic Stability

The

References

-

Bernús, M., et al. (2025). "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling." Journal of Medicinal Chemistry. Link

-

Nishimura, T., et al. (2019). "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths." Chemical Science. Link

-

Mahapatra, S., et al. (2022). "Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction." Organic Letters. Link

-

Iskander, A. S. (2019).[4] "A Glance at Trifluoromethanesulfonamide." BTL Nederland Insights. Link

-

Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

Sources

Application Note: High-Purity Synthesis of N-(2-fluorophenyl)propane-2-sulfonamide

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-(2-fluorophenyl)propane-2-sulfonamide . This molecule features a sulfonamide linkage between a sterically hindered, electron-deficient aniline (2-fluoroaniline) and a secondary alkyl sulfonyl group (isopropyl).

While general sulfonylation procedures exist, this specific combination requires precise control of temperature and stoichiometry to prevent bis-sulfonylation and ensure complete consumption of the potentially toxic fluoroaniline. The method described utilizes a nucleophilic substitution pathway under Schotten-Baumann-like conditions, optimized for high yield (>85%) and purity suitable for biological screening.

Reaction Mechanism & Workflow

The synthesis proceeds via the nucleophilic attack of the primary amine (2-fluoroaniline) onto the sulfur atom of propane-2-sulfonyl chloride. The reaction is driven to completion by a non-nucleophilic base which neutralizes the generated HCl.

Mechanistic Pathway (DOT Visualization)

Caption: Nucleophilic substitution pathway showing the critical role of the base scavenger in driving equilibrium.

Materials & Stoichiometry

Safety Note: 2-Fluoroaniline is toxic if inhaled or absorbed through the skin (induces methemoglobinemia). Propane-2-sulfonyl chloride is a lachrymator and corrosive. All operations must be performed in a fume hood.

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Critical Attribute |

| 2-Fluoroaniline | 111.12 | 1.0 | Nucleophile | High Purity (>98%); Clear liquid |

| Propane-2-sulfonyl chloride | 142.60 | 1.1 - 1.2 | Electrophile | Moisture sensitive; Distill if dark |

| Pyridine | 79.10 | 2.0 | Base/Catalyst | Anhydrous; Scavenges HCl |

| Dichloromethane (DCM) | 84.93 | N/A | Solvent | Anhydrous (keeps HCl salt soluble) |

| 1M HCl (aq) | N/A | Wash | Quench | Removes unreacted aniline/pyridine |

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup (0 – 1 Hour)

Objective: Controlled addition to minimize exotherms and impurity formation.

-

Preparation: Oven-dry a 100 mL round-bottom flask (RBF) containing a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Solvation: Add 2-Fluoroaniline (1.0 equiv, e.g., 5.0 mmol, 555 mg) and anhydrous DCM (20 mL).

-

Base Addition: Add Pyridine (2.0 equiv, 10.0 mmol, 0.81 mL) to the stirring solution.

-

Why: Pyridine acts as both a proton scavenger and a nucleophilic catalyst (forming a reactive sulfonylpyridinium intermediate).

-

-

Cooling: Place the reaction vessel in an ice-water bath to cool to 0°C.

-

Electrophile Addition: Add Propane-2-sulfonyl chloride (1.2 equiv, 6.0 mmol, 0.67 mL) dropwise over 10 minutes via syringe.

-

Causality: Rapid addition causes localized heating, which can lead to bis-sulfonylation (formation of the N,N-disulfonyl side product).

-

-

Equilibration: Remove the ice bath after 30 minutes and allow the mixture to warm to room temperature (20-25°C). Stir for 4–12 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1). The aniline spot (lower Rf, UV active) should disappear.

-

Phase 2: Workup & Isolation (Hour 12 – 14)

Objective: Removal of toxic aniline and pyridine salts.

-

Quench: Dilute the reaction mixture with an additional 20 mL of DCM.

-

Acid Wash (Critical Step): Transfer the mixture to a separatory funnel. Wash twice with 1M HCl (2 x 20 mL).

-

Neutralization: Wash the organic layer once with Saturated

(20 mL) to neutralize trace acid, followed by Brine (20 mL). -

Drying: Dry the organic layer over anhydrous

or

Phase 3: Purification (If required)

Objective: Achieving >98% purity for biological assay.

-

Method A (Recrystallization): Dissolve crude solid in minimum hot Ethanol/Water (9:1). Cool slowly to 4°C.

-

Method B (Flash Chromatography): If oil persists, purify via silica gel column.

-

Eluent: Gradient of 0%

30% Ethyl Acetate in Hexanes. -

Target: The sulfonamide is typically less polar than the aniline but more polar than the sulfonyl chloride.

-

Quality Control & Validation

The synthesized compound must be validated against the following theoretical data.

Analytical Expectations

| Technique | Expected Signal / Observation | Interpretation |

| Physical State | White to off-white solid | Melting Point approx. 65-75°C (estimated) |

| 1H NMR (CDCl3) | Characteristic isopropyl doublet | |

| 1H NMR (CDCl3) | Septet for the methine proton | |

| 1H NMR (CDCl3) | Sulfonamide proton (exchangeable with | |

| 1H NMR (CDCl3) | Aromatic protons (splitting pattern due to F) | |

| LC-MS (ESI) | Positive ionization mode |

Troubleshooting Guide

-

Issue: Presence of starting material (Aniline) in product.[1]

-

Solution: The Acid Wash (Phase 2, Step 2) was insufficient. Repeat dissolution in EtOAc and wash with 1M HCl.

-

-

Issue: Formation of Bis-sulfonamide (two sulfonyl groups on Nitrogen).

-

Solution: Reduce equivalents of sulfonyl chloride to 1.05 and ensure strict 0°C temperature control during addition.

-

-

Issue: Low Yield.

-

Solution: Ensure anhydrous conditions. Sulfonyl chlorides hydrolyze rapidly in the presence of water.

-

References

-

General Sulfonylation Methodology

-

Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Section: Conversion of Amines to Sulfonamides).

-

-

Specific Reactivity of Fluoroanilines

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

-

Safety Data (2-Fluoroaniline)

-

PubChem Compound Summary for CID 9584, 2-Fluoroaniline. National Center for Biotechnology Information (2023). [Link]

-

-

Related Sulfonamide Synthesis Protocols

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Sulfonic Acids and Alcohols to Sulfonamides. Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

-

Sources

- 1. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Modular Two-Step Route to Sulfondiimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N-Acylsulfenamides from (Hetero)Aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimal solvent selection for dissolving N-(2-fluorophenyl)propane-2-sulfonamide

Application Note: High-Performance Solubilization Strategies for N-(2-fluorophenyl)propane-2-sulfonamide

Executive Summary

Effective solubilization of N-(2-fluorophenyl)propane-2-sulfonamide is a critical precursor to reproducible biological assays, efficient chemical synthesis, and stable formulation.[] As a lipophilic sulfonamide derivative, this compound presents a specific solubility profile governed by the interplay between its polar sulfonamide core (

This guide provides a scientifically grounded protocol for solvent selection, moving beyond trial-and-error to a physicochemical approach. We define optimal solvent systems for three distinct workflows: Stock Solution Preparation , Reaction Processing , and Crystallization .[]

Physicochemical Profiling & Solubility Mechanics

To select the correct solvent, we must first understand the solute. N-(2-fluorophenyl)propane-2-sulfonamide exhibits a "push-pull" solubility behavior:

-

Lipophilic Domain (Hydrophobic): The 2-fluorophenyl ring and the isopropyl group contribute significantly to the molecule's non-polar surface area.[] This limits water solubility and drives affinity for organic solvents.

-

Polar Domain (Hydrophilic/H-Bonding): The sulfonamide linker acts as a hydrogen bond donor (via the N-H) and a strong acceptor (via the sulfonyl oxygens).

-

Fluorine Effect: The ortho-fluorine atom withdraws electrons from the phenyl ring, slightly increasing the acidity of the sulfonamide proton (predicted pKa

9.5–10.[]5) compared to non-fluorinated analogs. This suggests that basic solvents or buffers may enhance solubility via deprotonation.

Table 1: Predicted Solubility Profile by Solvent Class

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Action | Application |

| Dipolar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Disrupts intermolecular H-bonds; high dielectric constant stabilizes dipoles.[] | Primary Stock Solutions (Bioassays) |

| Polar Protic | Methanol, Ethanol | Good (Heating often req.) | H-bond donor/acceptor interactions; solubility decreases with chain length.[] | Crystallization, HPLC Mobile Phase |

| Chlorinated | DCM, Chloroform | High | Dispersion forces interact with lipophilic domains; weak H-bond acceptance.[] | Extraction, Synthesis Work-up |

| Ethers | THF, 2-MeTHF | Moderate to High | Oxygen atom acts as H-bond acceptor for sulfonamide NH.[] | Reaction Solvent |

| Aqueous | Water, PBS | Poor (<0.1 mg/mL) | Hydrophobic effect dominates; energy penalty for cavity formation is too high.[] | Anti-solvent |

Solvent Selection Decision Matrix

The "optimal" solvent is context-dependent. Use the following decision logic to select the correct system for your specific application.

Figure 1: Solvent Selection Decision Tree.[] This logic flow ensures the solvent properties match the downstream experimental constraints.

Detailed Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Target: Create a stable, high-concentration stock for dilution into aqueous buffers.

-

Calculate Mass: For 10 mL of 10 mM stock.

-

MW of N-(2-fluorophenyl)propane-2-sulfonamide

217.26 g/mol (Estimate based on formula C9H12FNO2S).[] -

Required Mass =

.

-

-

Weighing: Weigh 22–25 mg of solid into a glass scintillation vial. Record exact mass.

-

Solvent Addition (DMSO): Add Anhydrous DMSO (Grade

99.9%) to achieve exactly 10 mM.-

Volume (mL) = Mass (mg) / 2.17.

-

-

Dissolution: Vortex vigorously for 30 seconds. Sonicate for 5 minutes at room temperature if visible particles remain.

-

Note: The solution should be crystal clear. If haze persists, the compound may be impure or a salt form.

-

-

Storage: Aliquot into amber glass vials to prevent freeze-thaw cycles. Store at -20°C. Hygroscopic DMSO absorbs water, which can crash out the compound over time; seal tightly with Parafilm.[]

Protocol B: Saturation Shake-Flask Solubility Screen

Target: Determine the exact solubility limit in a specific solvent (e.g., for formulation).

-

Excess Solid: Place 50 mg of compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the test solvent (e.g., Ethanol, PEG-400).

-

Agitation: Place on an orbital shaker or thermomixer at 25°C for 24 hours.

-

Critical Check: Ensure undissolved solid remains visible.[2] If all solid dissolves, add more compound until saturation is visible.

-

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (Nylon filters may bind sulfonamides).

-

Quantification: Dilute the filtrate 100x in mobile phase and analyze via HPLC-UV (254 nm) against a standard curve.

Troubleshooting & Optimization

Issue: Compound precipitates upon dilution into cell culture media. []

-

Cause: The "Kinetic Solubility" limit is exceeded. The hydrophobic fluorophenyl group drives aggregation in water.

-

Solution:

-

Reduce Stock Concentration: Lower the final DMSO concentration to <0.5% v/v.

-

Use a Co-solvent: Pre-dissolve in a mixture of DMSO:PEG-400 (1:1) before adding to media.

-

Complexation: Use 2-hydroxypropyl-

-cyclodextrin (HP-

-

Issue: "Oiling Out" during crystallization.

-

Cause: The compound separates as a liquid phase before crystallizing, common with flexible alkyl chains like the isopropyl group.

-

Solution:

-

Seed Crystals: Add a tiny crystal of pure product at the cloud point.

-

Slower Cooling: Reduce the cooling rate to 5°C/hour.

-

Change Solvent: Switch from Ethanol/Water to Isopropanol/Heptane.

-

Figure 2: Saturation Shake-Flask Workflow. A self-validating loop ensures true thermodynamic solubility is measured.

References

-

BenchChem Technical Support. (2025).[2][3][4][5] Recrystallization of Sulfonamide Products: Solvent Selection Guide. Retrieved from

-

Perlovich, G. L., et al. (2009). Thermodynamic and structural aspects of sulfonamide crystals and solutions. Journal of Chemical & Engineering Data. Retrieved from

- Martinez, F., et al. (2013). Solubility of Sulfonamides in Binary and Ternary Solvents: Extended Hildebrand Solubility Approach. Journal of Solution Chemistry.

-

PubChem Compound Summary. (2025). N-(2-fluorophenyl)acetamide and related sulfonamide substructures. Retrieved from

-

MilliporeSigma. (2025). Solvent Selection Guide for Medicinal Chemistry. Retrieved from

Sources

Preparation of N-(2-fluorophenyl)propane-2-sulfonamide stock solutions for in vitro assays

Topic: Preparation of N-(2-fluorophenyl)propane-2-sulfonamide Stock Solutions for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

A Systematic Approach to Preparing Stock Solutions for Novel Sulfonamides: The Case of N-(2-fluorophenyl)propane-2-sulfonamide

Introduction: The Critical First Step in In Vitro Screening

The reliability and reproducibility of in vitro assay data are fundamentally dependent on the quality of the compound stock solutions. For novel or poorly characterized compounds such as N-(2-fluorophenyl)propane-2-sulfonamide, establishing a robust protocol for stock solution preparation is a critical, yet often overlooked, aspect of the experimental workflow. An improperly prepared stock solution can lead to issues with compound precipitation, inaccurate concentration, and confounding biological effects, ultimately resulting in misleading structure-activity relationship (SAR) data and wasted resources.[1][2]

This application note provides a comprehensive guide to developing a validated protocol for preparing high-quality stock solutions of N-(2-fluorophenyl)propane-2-sulfonamide, a representative novel sulfonamide. By adopting a systematic approach that emphasizes understanding the compound's physicochemical properties, rational solvent selection, and rigorous quality control, researchers can ensure the integrity of their experimental results. The principles and protocols outlined herein are broadly applicable to other novel small molecules where established preparation methods are not available.

Initial Assessment of Physicochemical Properties

Given the novelty of N-(2-fluorophenyl)propane-2-sulfonamide, experimentally determined physicochemical data is likely unavailable. However, an analysis of its chemical structure—a sulfonamide group, a fluorinated aromatic ring, and a propane group—allows us to infer several key properties that will guide the development of a preparation protocol.

-

Solubility: The presence of the phenyl and propane groups suggests that the molecule is likely to have low aqueous solubility.[3] Many small molecule inhibitors, particularly those with aromatic and aliphatic moieties, are hydrophobic.[4][5] Therefore, an organic solvent will almost certainly be required to prepare a concentrated stock solution.

-

Stability: Sulfonamides are generally stable compounds. However, their stability in solution can be pH-dependent. Studies have shown that while many sulfonamides are hydrolytically stable at neutral to alkaline pH, degradation can occur under acidic conditions.[6][7] The stability of the compound in the chosen solvent and under storage conditions must be empirically verified.

The Strategic Selection of a Primary Solvent

The choice of solvent is a critical decision that can impact not only the solubility of the compound but also the biological validity of the in vitro assay.[8][9] The ideal solvent should dissolve the compound at a high concentration, be compatible with the assay system, and exhibit low toxicity to the cells or biological components being tested.

Dimethyl Sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions of small molecules for high-throughput screening and other in vitro assays.[10][11][12] Its strong solubilizing power for a wide range of hydrophobic compounds makes it an excellent starting point for novel molecules like N-(2-fluorophenyl)propane-2-sulfonamide.[3][13]

However, it is crucial to be aware of the potential effects of DMSO on the assay system. At concentrations typically above 1%, DMSO can exhibit cytotoxicity and interfere with cellular processes.[10][11][14][15] Even at lower concentrations (0.25-0.5%), DMSO has been shown to have variable effects, sometimes inhibitory and sometimes stimulatory, depending on the cell type and the endpoint being measured.[10][11] Therefore, a key principle is to prepare the stock solution at a concentration that allows the final concentration of DMSO in the assay to be kept to a minimum, typically well below 0.5%.[16]

Table 1: Properties of Common Solvents for In Vitro Assays

| Solvent | Properties | Advantages | Disadvantages |

| DMSO | Polar aprotic | High solubilizing power for a broad range of compounds.[12][13] | Can be cytotoxic at concentrations >1%.[10][15] May interfere with assay readouts. |

| Ethanol | Polar protic | Biologically compatible at low concentrations. | Lower solubilizing power for highly hydrophobic compounds compared to DMSO. |

| Methanol | Polar protic | Good solvent for many organic compounds. | Can be toxic to cells. |

| Aqueous Buffers | e.g., PBS, Tris | Most biologically compatible. | Limited to water-soluble compounds. |

Experimental Protocols: A Self-Validating Workflow

The following protocols provide a step-by-step methodology for determining the solubility of N-(2-fluorophenyl)propane-2-sulfonamide and preparing a validated stock solution.

Protocol 1: Preliminary Solubility Assessment

This protocol is designed to quickly determine an approximate solubility limit in the chosen primary solvent (e.g., anhydrous DMSO).

-

Preparation:

-

Accurately weigh approximately 1-2 mg of N-(2-fluorophenyl)propane-2-sulfonamide into a clean, dry glass vial.

-

Use a calibrated analytical balance for this measurement.

-

-

Solvent Addition:

-

Add a small, precise volume of anhydrous DMSO to the vial to achieve a high target concentration (e.g., 50 mM or 100 mM). The required volume can be calculated using the compound's molecular weight.

-

-

Solubilization:

-

Vortex the vial vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be attempted.

-

Sonication in a water bath for 5-10 minutes can also aid in dissolving stubborn compounds.[5]

-

-

Observation:

-

Visually inspect the solution against a dark background for any undissolved particulate matter. A clear solution indicates that the compound is soluble at or above the tested concentration.

-

If particulates remain, add a known volume of DMSO to dilute the concentration and repeat the solubilization steps until a clear solution is achieved. The lowest concentration at which the compound fully dissolves is the approximate solubility limit.

-

Protocol 2: Preparation of a Concentrated Stock Solution

Once an appropriate concentration has been determined, a larger volume of stock solution can be prepared.

-

Calculation:

-

Determine the mass of N-(2-fluorophenyl)propane-2-sulfonamide required to prepare the desired volume and concentration of the stock solution (e.g., 1 mL of a 20 mM solution).

-

Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

-

Weighing and Dissolving:

-

Accurately weigh the calculated mass of the compound into a sterile, amber glass vial with a Teflon-lined screw cap. Amber vials are recommended to protect light-sensitive compounds.[17]

-

Add the calculated volume of anhydrous, cell-culture grade DMSO to the vial.

-

-

Complete Solubilization:

-

Vortex the solution until all solid material is dissolved. Use gentle warming or sonication if necessary, as determined in the preliminary solubility assessment.

-

-

Labeling and Documentation:

Protocol 3: Quality Control and Validation

A newly prepared stock solution should undergo basic quality control to ensure its integrity.

-

Confirmation of Concentration (Optional but Recommended):

-

For assays requiring high precision, the concentration of the stock solution can be confirmed using techniques such as quantitative NMR (qNMR) or HPLC with a standard curve.

-

-

Short-Term Stability Assessment:

-

A simple stability test can prevent the use of a degraded stock solution in critical experiments.[4]

-

Prepare a working dilution of the stock solution in the final assay buffer or cell culture medium.

-

Visually inspect for any precipitation immediately after dilution and after incubation under assay conditions (e.g., 4 hours at 37°C).[4]

-

The absence of precipitation indicates that the working solution is stable under these conditions.

-

Visualization of the Workflow

The following diagrams illustrate the decision-making process and experimental workflow for preparing and validating a stock solution of a novel compound.

Caption: Workflow for Novel Compound Stock Solution Preparation.

Caption: Workflow for Stock Solution Validation and Storage.

Storage and Handling: Preserving Compound Integrity

To ensure the long-term stability of N-(2-fluorophenyl)propane-2-sulfonamide stock solutions, the following storage and handling practices are recommended:

-